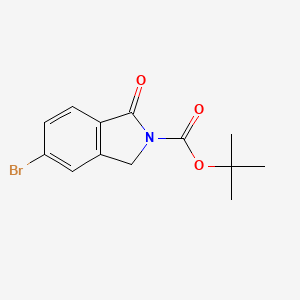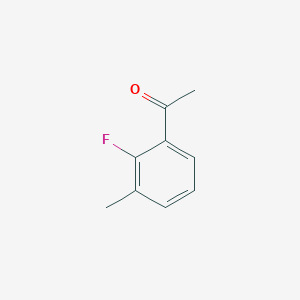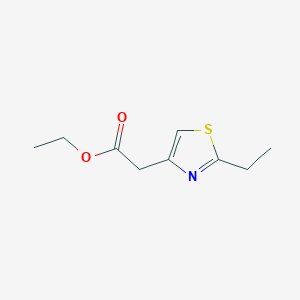
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It’s used in proteomics research .
Molecular Structure Analysis
The InChI code for Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is 1S/C9H13NO2S/c1-3-8-10-7 (6-13-8)5-9 (11)12-4-2/h6H,3-5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate: A Comprehensive Analysis
Proteomics Research: Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is listed as a specialty product for proteomics research by Santa Cruz Biotechnology . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding their interactions, and studying their modifications.
Analgesic and Anti-inflammatory Activities: Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities . While specific studies on Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate are not provided, its structural similarity to other thiazoles suggests potential use in pain relief and reducing inflammation in research settings.
Antitumor and Cytotoxic Activity: Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer . Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could be explored for its cytotoxicity against cancer cells in scientific studies.
DNA Interaction: Thiazoles like Voreloxin bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death . This property can be harnessed in research related to cancer therapy or genetic studies.
Antimicrobial Activity: Thiazole derivatives have been screened for their antimicrobial activities against various bacteria and fungi . Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could potentially be used in research focused on developing new antimicrobial agents.
Antioxidant Properties: Thiazole derivatives have also been evaluated for their antioxidant properties . Research involving Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could include studying its efficacy as an antioxidant.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including topoisomerase II and various enzymes involved in inflammatory responses . .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFDTCGTQSRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

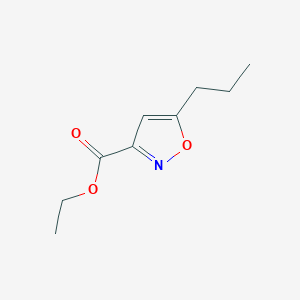
![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)
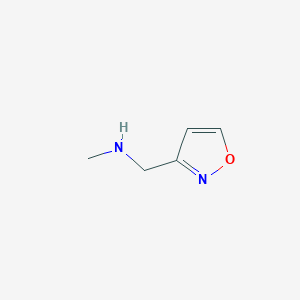
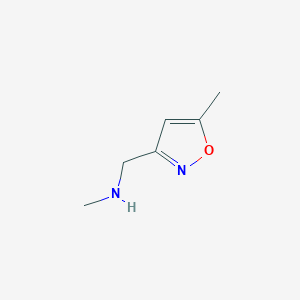
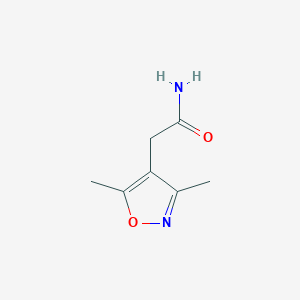
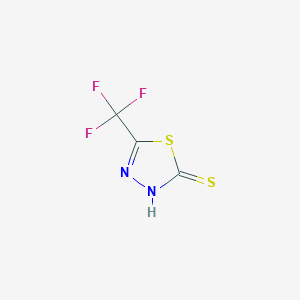
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)
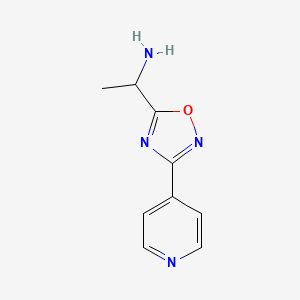
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

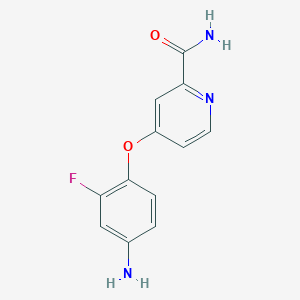
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
